3-amino-N-tert-butyl-2-hydroxybenzamide
Description
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Properties
IUPAC Name |
3-amino-N-tert-butyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-10(15)7-5-4-6-8(12)9(7)14/h4-6,14H,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQKPUFSHTIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729809 | |
| Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-39-4 | |
| Record name | 3-Amino-N-tert-butyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-N-tert-butyl-2-hydroxybenzamide chemical structure and properties
Chemical Structure, Properties, and Applications in Drug Discovery
Executive Summary
3-Amino-N-tert-butyl-2-hydroxybenzamide (CAS: 473731-39-4) is a specialized salicylamide scaffold used primarily as a high-value intermediate in the synthesis of bioactive small molecules.[1][2] Characterized by a "warhead-ready" 3-amino group and a lipophilic N-tert-butyl moiety, this compound serves as a critical building block for protease inhibitors (particularly HCV and HIV), kinase inhibitors , and fragment-based drug discovery (FBDD) campaigns.[1]
Its structural uniqueness lies in the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, which locks the conformation and enhances membrane permeability—a desirable trait for oral bioavailability.
Chemical Identity & Structure
This compound belongs to the class of 3-aminosalicylamides .[1][3] The core benzamide structure is substituted at the 2-position with a hydroxyl group and at the 3-position with an amino group, while the amide nitrogen bears a bulky tert-butyl group.[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 3-Amino-N-tert-butyl-2-hydroxybenzamide |
| CAS Number | 473731-39-4 |
| Common Synonyms | 3-Amino-N-(t-butyl)salicylamide; 3-Amino-N-(1,1-dimethylethyl)-2-hydroxybenzamide |
| SMILES | CC(C)(C)NC(=O)C1=CC=CC(N)=C1O |
| InChI Key | IXHQKPUFSHTIKZ-UHFFFAOYSA-N |
Structural Analysis
The molecule features three distinct pharmacophoric elements:
-
Phenolic Hydroxyl (2-OH): Functions as a hydrogen bond donor/acceptor.[1] Crucially, it forms a pseudo-six-membered ring via an intramolecular H-bond with the amide carbonyl oxygen.[1] This reduces the polarity of the amide bond, improving lipophilicity and metabolic stability.
-
Primary Amine (3-NH₂): An electron-donating group that serves as a nucleophilic handle for derivatization (e.g., urea or sulfonamide formation).[1]
-
Tert-Butyl Amide: Provides significant steric bulk, often utilized to fill hydrophobic pockets (e.g., S2/S3 sub-sites in viral proteases) and protect the amide bond from enzymatic hydrolysis.
Caption: Pharmacophoric breakdown of the 3-amino-N-tert-butyl-2-hydroxybenzamide scaffold.[1]
Physicochemical Properties
The following data represents experimental and predicted values essential for handling and formulation.
| Property | Value/Range | Notes |
| Molecular Weight | 208.26 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Physical State | Solid (Powder) | Typically off-white to pale yellow.[1] |
| Melting Point | ~135–145 °C (Predicted) | Exact experimental MP varies by crystal form/purity. |
| LogP (Octanol/Water) | 1.62 | Moderate lipophilicity; good membrane permeability. |
| pKa (Phenol) | ~8.5 | Weakly acidic due to H-bonding stabilization.[1] |
| pKa (Aniline) | ~3.5 | Weakly basic; less reactive than unsubstituted aniline. |
| H-Bond Donors | 3 | Phenolic OH, Aniline NH₂, Amide NH. |
| H-Bond Acceptors | 3 | Phenolic O, Amide O, Aniline N. |
Synthesis & Manufacturing
The synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide typically proceeds via a nitro-reduction strategy starting from 3-nitrosalicylic acid.[1] This route is preferred for its scalability and region-specificity.[1]
Synthetic Pathway[1][5]
-
Starting Material: 3-Nitrosalicylic acid (commercially available or synthesized from salicylic acid via nitration).[1]
-
Amide Coupling: Reaction with tert-butylamine using a coupling agent (HATU/EDCI) or via the acid chloride.[1] Note: The phenolic OH may require protection (e.g., benzyl ether) if using harsh acid chloride conditions.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
Detailed Protocol (Laboratory Scale)
-
Step 1: Amide Formation [1]
-
Step 2: Nitro Reduction
-
Dissolve intermediate in MeOH.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon or 30 psi) for 4–6h.
-
Filter through Celite to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
-
Caption: Two-step synthetic route from 3-nitrosalicylic acid to the target amine.
Analytical Characterization
Verification of the structure requires a combination of NMR and Mass Spectrometry.[4]
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 12.5 ppm (s, 1H): Phenolic OH (Che-lated/Intramolecular H-bond).[1] Diagnostic signal.
-
δ 8.1 ppm (s, 1H): Amide NH.
-
δ 6.8 – 6.5 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).
-
δ 4.5 – 5.0 ppm (br s, 2H): Aniline NH₂.
-
δ 1.35 ppm (s, 9H): tert-Butyl methyl protons (strong singlet).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (+ve)
-
[M+H]⁺: 209.27 m/z
-
Fragmentation: Loss of tert-butyl group often observed as a fragment ion.[1]
Applications in Drug Discovery
This scaffold is highly valued in medicinal chemistry for its ability to orient substituents in specific geometries.
Protease Inhibitors (HCV/HIV)
The 3-amino-2-hydroxybenzamide motif mimics the P2 residue in peptide substrates.[1]
-
Mechanism: The phenolic OH and amide carbonyl often engage in a hydrogen-bonding network with the active site backbone or catalytic water molecules.[1]
-
Derivatization: The 3-amino group is frequently capped with carbamates or heterocycles to reach into the S3 pocket of proteases (e.g., HCV NS3/4A protease).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~208 Da and balanced polarity, this molecule serves as an excellent fragment .
-
Ligand Efficiency: High.
-
Growth Vectors: The amino group allows for "fragment growing" via parallel synthesis libraries (amide coupling, reductive amination).
PROTAC Linkers
Recent research utilizes 3-aminobenzamide derivatives as "exit vectors" for Cereblon (CRBN) binders.[1] The amino group provides an attachment point for the linker chain connecting to the protein of interest (POI) ligand.
Handling & Safety (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.
-
Signal Word: Warning.
-
GHS Pictograms: GHS07 (Exclamation Mark).
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed; sensitive to oxidation (amine group) over long periods.
-
Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.
References
-
ChemicalBook. (2025). 3-Amino-N-tert-butyl-2-hydroxybenzamide Properties and CAS 473731-39-4. Link
-
Fluorochem. (2024). Product Specification: 3-Amino-N-(tert-butyl)-2-hydroxybenzamide. Link
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-N-tert-butylbenzamide (Structural Analog).[1] Link[5]
-
Hummel, M. et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. ResearchGate. Link
-
BenchChem. (2025).[6] Salicylamide Scaffolds in Fragment-Based Drug Design. Link
Sources
- 1. CAS [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]
- 5. 2-Amino-N-tert-butylbenzamide | C11H16N2O | CID 518484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Safety Landscape of 3-amino-N-tert-butyl-2-hydroxybenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for 3-amino-N-tert-butyl-2-hydroxybenzamide (CAS No. 473731-39-4). In the absence of a complete, officially published Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds and fundamental chemical principles to establish a robust protocol for safe handling. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the scientific rationale underpinning each recommendation, ensuring a self-validating system of laboratory safety.
Compound Identification and Inferred Hazard Profile
3-amino-N-tert-butyl-2-hydroxybenzamide is a substituted aromatic amide. Its structure integrates several functional groups that dictate its chemical reactivity and potential biological and toxicological profile. A thorough risk assessment must consider the contributions of each component.
| Property | Data | Source |
| IUPAC Name | 3-amino-N-tert-butyl-2-hydroxybenzamide | [1] |
| CAS Number | 473731-39-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC(N)=C1O | [1] |
The core structure is a benzamide, a class of compounds with known biological activity. Substituted benzamides can act as selective modulators of dopaminergic neurons, with some used clinically as antipsychotic agents.[2][3] This inherent bioactivity necessitates careful handling to avoid unintended pharmacological effects through occupational exposure.
Hazard Analysis by Analogy:
To build a reliable safety profile, we will analyze the hazards associated with its core structural motifs, referencing SDS information for similar molecules.
-
Aromatic Amine (Aniline Moiety): The 3-amino group renders the molecule an aniline derivative. Aromatic amines are a well-documented class of compounds with potential for toxicity, including methemoglobinemia, and are often treated as potential mutagens or carcinogens.
-
Benzamide Core: The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[4] This suggests that the core amide structure itself carries intrinsic hazards that must be respected.
-
Substituted Benzamides:
-
2-Aminobenzamide: Causes skin and serious eye irritation.[5]
-
3-Nitrobenzamide: Harmful if swallowed and causes skin and eye irritation.[6]
-
N-tert-Butylbenzamide: While this specific analogue is not classified as hazardous based on available data, this does not negate the risks posed by the other functional groups in our target molecule.[7]
-
Based on this composite analysis, it is prudent to handle 3-amino-N-tert-butyl-2-hydroxybenzamide as a compound that is potentially harmful if swallowed, an irritant to skin and eyes, and a suspected mutagen. The potential for uncharacterized psychoactive properties also warrants a high degree of caution.
The Self-Validating Safety Workflow: From Receipt to Disposal
The following workflow is designed as a closed-loop, self-validating system. Each step is built on the assumption that the compound is hazardous, ensuring that containment and safety are prioritized.
Caption: A closed-loop workflow for handling hazardous chemical compounds.
Experimental Protocols: Ensuring Safety at the Bench
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense, employed after engineering controls. The rationale is to create a complete barrier to all potential routes of exposure (inhalation, ingestion, skin/eye contact).
-
Hand Protection: Wear nitrile gloves. Given the aromatic nature of the compound, double-gloving is recommended, especially for extended handling periods. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[8]
-
Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of dust generation, consider disposable coveralls.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[4] If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[8]
Weighing and Handling Protocol
Causality: The primary risk during this step is the generation and inhalation of fine powder. The protocol is designed to minimize aerosolization.
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean weighing vessel on the analytical balance and tare it.
-
Dispensing: Use a micro-spatula to carefully transfer small amounts of the solid from the stock bottle to the weighing vessel. Avoid tapping or dropping the powder from a height.
-
Cleaning: After weighing, carefully wipe the spatula with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the fume hood. Place the wipe directly into the designated solid hazardous waste container.
-
Sealing: Securely cap the stock bottle immediately after use.
Emergency Procedures
Trustworthiness: These protocols are based on standard, field-proven emergency responses for hazardous chemical exposures.[6]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give one to two glasses of water to drink. Call a poison control center or seek immediate medical attention. |
Spill and Waste Management
Authoritative Grounding: Spill and waste procedures must align with institutional and regulatory guidelines (e.g., EPA, OSHA).
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material or a spill kit pillow to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Solid Waste: All contaminated solids (gloves, wipes, bench paper, excess compound) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Caption: Decision-making workflow for chemical spill response.
Storage and Stability
To maintain the integrity of the compound and ensure safety, proper storage is critical.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Security: The storage location should be a locked cabinet or area accessible only to authorized personnel, given the potential bioactivity and hazards.
-
Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is unavailable, amides can be hydrolyzed by strong acids and bases, especially with heating.[9]
By adhering to this technically grounded and logically structured safety guide, researchers can confidently handle 3-amino-N-tert-butyl-2-hydroxybenzamide, minimizing risk and ensuring the integrity of their work.
References
-
Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]
-
Hazardous Substance Fact Sheet - Benzamide. New Jersey Department of Health. [Link]
-
Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]
-
Material Safety Data Sheet - Benzamide. Oxford Lab Fine Chem LLP. [Link]
-
Conversion of aromatic acid to an amide in a single step. ResearchGate. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. [Link]
-
Safety Data Sheet - 2-Aminobenzamide. TCI Europe N.V. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. karger.com [karger.com]
- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative SAR Profile: 3-Amino-N-tert-butyl-2-hydroxybenzamide vs. N-Butyl Analogs
The following technical guide provides an in-depth analysis of the structural, physicochemical, and metabolic distinctions between 3-amino-N-tert-butyl-2-hydroxybenzamide and its N-butyl analogs (n-butyl, sec-butyl, isobutyl). This guide is structured for medicinal chemists and drug discovery scientists optimizing salicylamide-based scaffolds.[1]
Subtitle: Structural Dynamics, Metabolic Stability, and Synthetic Utility in Drug Design[1]
Executive Summary: The Scaffold Logic
The 3-amino-2-hydroxybenzamide scaffold serves as a privileged structure in Fragment-Based Drug Discovery (FBDD).[1] It functions primarily as a transition-state mimic in protease inhibitors (e.g., HIV-1 protease, HCV NS3/4A) and a zinc-binding group (ZBG) isostere in metalloenzyme inhibitors.[1]
The distinction between the N-tert-butyl and N-butyl variants is not merely cosmetic; it represents a fundamental switch in the molecule's pharmacokinetic (PK) profile and conformational entropy .
-
N-tert-butyl: Acts as a "metabolic blocker" and conformational anchor, restricting bond rotation and preventing N-dealkylation.[1]
-
N-butyl (linear/branched): Offers flexible hydrophobic interaction but introduces high metabolic liability via CYP450-mediated oxidation.[1]
Physicochemical & Structural Divergence[1]
The choice between a tert-butyl and an n-butyl group drastically alters the intramolecular dynamics of the salicylamide core.
The "Orthogonal Twist" and Hydrogen Bonding
The 2-hydroxybenzamide core is characterized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (donor) and the amide carbonyl oxygen (acceptor).[1] This forms a pseudo-six-membered ring, planarizing the system.[1]
-
N-butyl Analog: The linear chain possesses high rotational freedom.[1] It allows the amide bond to remain coplanar with the aromatic ring, maximizing the IMHB strength but incurring a high entropic penalty upon binding to a protein pocket (freezing of rotatable bonds).[1]
-
N-tert-butyl Analog: The steric bulk of the tert-butyl group creates a clash with the ortho-hydroxyl and the aromatic ring protons. This forces the amide bond out of planarity (the "Orthogonal Twist").[1]
-
Effect: This pre-organizes the molecule into a specific conformation, reducing the entropy cost of binding if the protein pocket requires a twisted geometry.[1]
-
Solubility: The disruption of planarity reduces
- stacking in the crystal lattice, often making the tert-butyl analog significantly more soluble in organic solvents than the planar n-butyl analog.
-
Quantitative Comparison Table
| Feature | 3-amino-N-tert-butyl-2-hydroxybenzamide | N-butyl Analog (Linear) | Mechanistic Implication |
| Steric Bulk (Es) | High (-1.[1]54) | Low (-0.[1]39) | t-Bu blocks enzymatic access to the amide nitrogen.[1] |
| Rotatable Bonds | 1 (C-N bond is locked) | 4 (High flexibility) | t-Bu reduces entropic penalty upon binding.[1] |
| Metabolic Stability | High (Resistant to Dealkylation) | Low (Susceptible to | t-Bu extends half-life ( |
| LogP (Lipophilicity) | ~1.6 - 1.9 (Compact) | ~1.8 - 2.1 (Extended) | t-Bu is more compact; n-Bu interacts with larger hydrophobic pockets.[1] |
| pKa (Phenol) | ~8.5 (Inductive donation from t-Bu) | ~8.2 | t-Bu (+I effect) slightly increases pKa of the phenol.[1] |
Metabolic Stability and Toxicology
The most critical difference for drug development lies in the metabolic fate of the alkyl group.[1]
The N-Dealkylation Pathway (N-butyl)
Linear or secondary alkyl chains on amides are prime targets for Cytochrome P450 (CYP450) enzymes.[1]
- -Hydroxylation: CYP450 inserts an oxygen at the carbon adjacent to the nitrogen.[1]
-
Collapse: The resulting hemiaminal is unstable and spontaneously collapses.[1]
-
Result: Release of butyraldehyde and the primary amide metabolite (3-amino-2-hydroxybenzamide).[1] This destroys the pharmacophore.[1]
The Tert-Butyl Shield
The tert-butyl group has no
-
CYP450 cannot perform
-hydroxylation.[1] -
Metabolism is forced to occur at the remote
-methyl groups (forming a stable alcohol) or on the aromatic ring.[1] -
Outcome: The tert-butyl analog exhibits a significantly longer microsomal stability half-life.[1]
Metabolic Pathway Visualization (DOT)[1]
Figure 1: Comparative metabolic fate.[1] The N-butyl analog undergoes rapid N-dealkylation, whereas the tert-butyl analog resists this pathway due to the lack of abstractable
Synthetic Protocols
To synthesize these analogs for SAR studies, a divergent strategy from a common precursor (3-nitrosalicylic acid) is recommended.[1] The steric hindrance of the tert-butyl amine requires stronger coupling conditions than the n-butyl amine.
Synthesis Workflow[1]
-
Precursor: 3-Nitrosalicylic acid.[1]
-
Coupling: Reaction with respective amine (tert-butylamine vs. n-butylamine).[1]
-
Reduction: Hydrogenation of the nitro group to the 3-amino functionality.
Detailed Protocol: 3-amino-N-tert-butyl-2-hydroxybenzamide
Note: Standard amide coupling (EDC/NHS) often fails with tert-butylamine due to steric hindrance.[1] The HATU or Acid Chloride method is preferred.[1]
Step 1: Amide Coupling (HATU Method)
-
Reagents: Dissolve 3-nitrosalicylic acid (1.0 eq) in dry DMF (0.2 M).
-
Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at 0°C to activate the carboxylate.
-
Amine Addition: Add tert-butylamine (1.5 eq). Note: For the N-butyl analog, add n-butylamine here.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Step 2: Nitro Reduction
-
Reagents: Dissolve the nitro-amide intermediate in MeOH.
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure) for 4-6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.[1]
-
Isolation: Concentrate in vacuo to yield the target 3-amino-N-tert-butyl-2-hydroxybenzamide .
Synthetic Logic Diagram (DOT)[1]
Figure 2: Divergent synthesis pathway. Note the kinetic difference in the coupling step due to steric hindrance of the tert-butylamine.
Experimental Validation: Microsomal Stability Assay
To empirically verify the superiority of the tert-butyl analog for a drug discovery campaign, the following assay is standard.
Protocol:
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (Mg2+, glucose-6-phosphate, G6PDH).[1]
-
Sampling: Aliquot at t = 0, 15, 30, and 60 min.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).[1]
Expected Result:
-
N-butyl: Rapid disappearance (
min) due to N-dealkylation.[1] -
N-tert-butyl: High stability (
min).[1]
References
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for N-dealkylation metabolic pathways).
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link (Discusses the use of tert-butyl to block metabolism).[1]
-
PubChem Compound Summary. (2024). 3-amino-N-tert-butyl-2-hydroxybenzamide (CID 11533596).[1] National Center for Biotechnology Information.[1] Link[1]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link (Amide coupling methodologies).[1]
Sources
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide, a valuable substituted benzamide intermediate for pharmaceutical and materials science research. The protocol details a reliable and scalable two-step synthetic route commencing from 3-nitrosalicylic acid. The first step involves the formation of an amide bond with tert-butylamine to yield N-tert-butyl-2-hydroxy-3-nitrobenzamide. The subsequent step is the selective reduction of the aromatic nitro group to the corresponding primary amine. This guide emphasizes the rationale behind procedural choices, detailed experimental protocols, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.
Introduction and Significance
Substituted 2-hydroxybenzamides are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of ortho-amino and hydroxyl groups, along with a bulky N-tert-butyl amide, makes 3-amino-N-tert-butyl-2-hydroxybenzamide a versatile building block. The strategic placement of these functional groups allows for further derivatization, making it a key intermediate for constructing complex molecules such as novel enzyme inhibitors, receptor antagonists, and specialized polymers.
The synthetic pathway described herein is designed for efficiency and accessibility in a standard laboratory setting. It begins with the commercially available 3-nitrosalicylic acid and proceeds through two high-yielding transformations: a direct amidation followed by a chemoselective nitro group reduction.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Amidation: Formation of N-tert-butyl-2-hydroxy-3-nitrobenzamide from 3-nitrosalicylic acid and tert-butylamine.
-
Reduction: Conversion of the nitro-intermediate to the final product, 3-amino-N-tert-butyl-2-hydroxybenzamide.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of N-tert-butyl-2-hydroxy-3-nitrobenzamide (Intermediate)
Principle and Mechanistic Insights
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. Direct heating can be employed but often requires harsh conditions. A more controlled and efficient approach involves the use of coupling agents.
In this protocol, we utilize a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt).
-
EDCI is a water-soluble carbodiimide that reacts with the carboxylic acid of 3-nitrosalicylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to racemization and side reactions. HOBt is added to trap the O-acylisourea, forming an activated HOBt-ester. This ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile (tert-butylamine).
-
N,N-Diisopropylethylamine (DIPEA) , a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, driving the equilibrium towards product formation.
This method is widely used in peptide synthesis and is effective for creating amide bonds under mild conditions, preserving sensitive functional groups[1].
Experimental Protocol
Table 1: Reagents for Amidation Step
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Nitrosalicylic Acid | 183.12 | 5.00 g | 27.3 mmol | 1.0 |
| tert-Butylamine | 73.14 | 3.00 g (4.3 mL) | 41.0 mmol | 1.5 |
| EDCI | 191.70 | 6.28 g | 32.8 mmol | 1.2 |
| HOBt | 135.13 | 4.43 g | 32.8 mmol | 1.2 |
| DIPEA | 129.24 | 7.06 g (9.5 mL) | 54.6 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| 1 M HCl (aq) | - | 150 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 150 mL | - | - |
| Saturated NaCl (Brine) | - | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrosalicylic acid (5.00 g, 27.3 mmol).
-
Dissolution: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add HOBt (4.43 g, 32.8 mmol) and EDCI (6.28 g, 32.8 mmol). Stir for 10 minutes at room temperature.
-
Amine and Base Addition: Add tert-butylamine (4.3 mL, 41.0 mmol) followed by the dropwise addition of DIPEA (9.5 mL, 54.6 mmol).
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and finally with saturated brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-tert-butyl-2-hydroxy-3-nitrobenzamide as a yellow solid.
Safety Precautions
-
3-Nitrosalicylic Acid: Harmful if swallowed. Causes skin and serious eye irritation.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
-
tert-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.[4][5] Handle in a well-ventilated fume hood, away from ignition sources.[4]
-
EDCI and HOBt: These reagents are irritants. Avoid inhalation and contact with skin and eyes.
-
DMF: A common laboratory solvent, but it is a reproductive toxin. Avoid inhalation and skin contact.
-
DIPEA: Corrosive and flammable. Handle with care in a fume hood.
Part 2: Synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide (Final Product)
Principle and Mechanistic Insights
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to valuable aniline derivatives.[6] A variety of methods exist, including catalytic hydrogenation and chemical reduction with metals in acidic media.[7]
This protocol employs Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. This is a classic, robust, and chemoselective method for reducing nitroarenes to anilines.[8][9] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with protons supplied by the acidic solvent. Tin(II) is oxidized to Tin(IV) in the process.[10] This method is particularly advantageous as it is tolerant of many other functional groups, such as amides and phenols, and does not require specialized high-pressure hydrogenation equipment.[8] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[10]
Experimental Protocol
Table 2: Reagents for Reduction Step
| Reagent | M.W. | Amount | Moles | Equivalents |
| N-tert-butyl-2-hydroxy-3-nitrobenzamide | 238.24 | 5.00 g | 21.0 mmol | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 23.68 g | 105.0 mmol | 5.0 |
| Ethanol (EtOH) | - | 150 mL | - | - |
| Concentrated HCl (12 M) | - | ~5 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~300 mL | - | - |
| Saturated NaCl (Brine) | - | 100 mL | - | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask, suspend N-tert-butyl-2-hydroxy-3-nitrobenzamide (5.00 g, 21.0 mmol) in 150 mL of ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (23.68 g, 105.0 mmol) to the suspension.
-
Reaction Initiation: Heat the mixture to 70-75 °C with stirring. Slowly add ~5 mL of concentrated HCl dropwise. The reaction is exothermic and the solution should become clearer.
-
Reaction: Maintain the temperature at 70-75 °C and stir for 2-4 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is completely consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Work-up:
-
Slowly and carefully add saturated NaHCO₃ solution to the cooled mixture with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
-
Extraction: Wash the organic layer with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-N-tert-butyl-2-hydroxybenzamide as a solid.
Safety Precautions
-
Tin(II) chloride: Corrosive and may cause sensitization. Handle with appropriate PPE. Quenching the reaction can generate tin oxides which can be difficult to remove from glassware.[8]
-
Concentrated HCl: Highly corrosive and toxic. Always handle in a fume hood and wear acid-resistant gloves and safety goggles.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are nearby during heating and handling.
Characterization of 3-amino-N-tert-butyl-2-hydroxybenzamide
Confirmation of the final product's identity and purity should be performed using standard analytical techniques.
Table 3: Physical and Analytical Properties
| Property | Value |
| CAS Number | 473731-39-4[11] |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol [11] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (Predicted) | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), aromatic protons (multiplets, ~6.5-7.2 ppm, 3H), amine protons (broad singlet, ~4.5-5.5 ppm, 2H), amide proton (singlet, ~8.0-8.5 ppm, 1H), and hydroxyl proton (broad singlet, variable ppm, 1H). |
| ¹³C NMR (Predicted) | Signals for the tert-butyl carbons (~28 ppm and ~51 ppm), aromatic carbons (~115-150 ppm), and the amide carbonyl carbon (~170 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine and amide (~3200-3500 cm⁻¹), O-H stretching (~3100-3400 cm⁻¹), C=O stretching of the amide (~1630-1660 cm⁻¹), and aromatic C=C stretching.[12] |
| Mass Spectrometry | ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 209.13. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Amidation | Insufficient activation of carboxylic acid; inactive coupling reagents. | Ensure reagents are fresh and anhydrous. Allow the reaction to run for a longer period. |
| Incomplete Reduction | Insufficient reducing agent or acid; deactivation of SnCl₂. | Add additional portions of SnCl₂ and HCl. Ensure the reaction temperature is maintained. |
| Difficult Purification | Presence of tin salts in the final product. | During work-up, ensure the solution is thoroughly basified and filtered through a thick pad of Celite. An additional aqueous wash may be required. |
| Low Yield | Loss of product during aqueous work-up, especially if the product has some water solubility. | Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with the organic solvent. |
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2). Retrieved from [Link]
-
RSC Publishing. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2004(10), 1835–1837. ResearchGate. Retrieved from [Link]
-
Hummel, M., et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 40(22), 3353-3357. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrosalicylic acid. Retrieved from [Link]
-
Shinde, S. B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. PMC. Retrieved from [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-N-tert-butyl-2-hydroxybenzamide
Technical Overview & Molecule Analysis
Compound: 3-amino-N-tert-butyl-2-hydroxybenzamide CAS: 473731-39-4 Chemical Class: Amino-salicylamide / Aniline derivative[1]
Structural Considerations for Purification
Before initiating recrystallization, one must understand the intermolecular forces at play. This molecule possesses a "push-pull" electronic structure:
-
Lipophilic Domain: The tert-butyl group provides significant steric bulk and lipophilicity, reducing water solubility compared to simple salicylamides.
-
Polar/H-Bonding Domain: The ortho-hydroxy and ortho-amide groups likely form a strong intramolecular hydrogen bond (pseudo-six-membered ring), which can reduce polarity slightly but stabilizes the molecule.
-
Reactive Center: The primary amine at position 3 makes the compound susceptible to oxidation (browning) and pH-sensitive solubility.
Solvent Selection Strategy
Due to the specific balance of lipophilic and hydrophilic moieties, a single-solvent system often fails to yield high recovery. We recommend a Binary Solvent System .
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Mechanism of Action | Suitability |
| Primary (Polar) | Ethanol / Water | Start 9:1, titrate to cloud point | Cooling + Anti-solvent. The t-butyl group drives precipitation as water content increases. | Best for: Removing inorganic salts and highly polar byproducts. |
| Secondary (Non-Polar) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Anti-solvent. The molecule dissolves in hot EtOAc; heptane acts as the anti-solvent. | Best for: Removing unreacted lipophilic precursors (e.g., nitro-intermediates). |
| Alternative | Toluene | Single Solvent | Temperature gradient. High solubility at boiling (110°C), low at RT. | Best for: Large-scale batches where water removal is critical. |
Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often form solvates with amide nitrogens, leading to false yield calculations and stability issues.
Standardized Recrystallization Protocol (EtOH/Water System)
This protocol is designed to minimize oxidative degradation (browning) common to aniline derivatives.
Phase 1: Dissolution[2]
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude material.
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C).
-
Titration: If solids remain, add hot ethanol in 1 mL increments until the solution is clear.
-
Critical Check: If insoluble dark particles remain after significant solvent addition, these are likely inorganic salts or polymerized impurities. Perform a Hot Filtration immediately.
-
Phase 2: Impurity Scavenging (Optional but Recommended)
-
Decolorization: If the solution is dark brown/red (oxidation products), remove from heat, let cool slightly, and add Activated Carbon (1-3 wt%) .
-
Reflux: Boil for 5-10 minutes.
-
Filtration: Filter hot through a Celite pad to remove the carbon.
Phase 3: Crystallization[2]
-
Nucleation: Reheat the filtrate to reflux. Slowly add Deionized Water dropwise through the condenser until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough hot ethanol (approx. 0.5 - 1 mL) to clear the turbidity.
-
Controlled Cooling:
-
Remove from heat source.[2]
-
Allow to cool to Room Temperature (RT) on the benchtop with gentle stirring (approx. 1-2 hours). Do not rush this step. Rapid cooling traps impurities.
-
Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Phase 4: Isolation
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).[2]
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Warning: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solution is too concentrated. Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (Ethanol) to dilute the solution.
-
Add a seed crystal of pure product (if available) when the solution cools to just below the melting point.
-
Slow down the cooling rate. Wrap the flask in a towel to insulate it.
Q2: The crystals are chemically pure but have a persistent pink/brown hue.
Diagnosis: Trace oxidation of the amino group (aniline oxidation) creates highly colored azo/azoxy impurities that adsorb to the crystal surface. Fix:
-
Acid Wash: Recrystallize using Ethanol containing trace amounts of Sodium Bisulfite (antioxidant) or wash the final crystals with a dilute, cold solution of sodium bisulfite.
-
Note: Avoid using strong acids (HCl) during recrystallization unless you intend to isolate the hydrochloride salt, as this changes solubility completely.
Q3: Yield is lower than expected (<60%).
Diagnosis: The compound is likely too soluble in the mother liquor (Ethanol). Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop."
-
Caution: The second crop is usually less pure than the first.
Process Logic & Workflow (Visualized)
The following diagram illustrates the decision-making logic for the purification process.
Caption: Logic flow for the binary solvent recrystallization of amino-salicylamides, highlighting critical decision points for oiling-out scenarios.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518484, 2-Amino-N-tert-butylbenzamide. Retrieved October 26, 2023 from [Link]. (Note: Used for structural analogy and physicochemical property estimation).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]. (Source for solvent selection logic and troubleshooting oiling-out).
Sources
Technical Support Center: Solubility Optimization for 3-amino-N-tert-butyl-2-hydroxybenzamide
Case ID: SOL-3ATBHB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility & Intramolecular Hydrogen Bonding Issues
Executive Summary
You are likely encountering solubility difficulties with 3-amino-N-tert-butyl-2-hydroxybenzamide because it acts as a "molecular chameleon." The molecule possesses a structural feature common to salicylamides: a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.
This internal bond "hides" the polar donor/acceptor groups from the solvent, effectively increasing the molecule's lipophilicity (LogP) and crystal lattice energy. Combined with the hydrophobic tert-butyl group, this creates a compound that resists dissolution in aqueous media despite having polar functional groups.
This guide provides a step-by-step troubleshooting protocol to disrupt these interactions and solubilize your compound for biological assays.
Module 1: The Mechanism of Insolubility
Q: Why is this molecule so insoluble in water despite having an amine and a phenol?
A: The molecule exists primarily in a "closed" conformation. In the solid state and non-polar solutions, the 2-hydroxy group donates a hydrogen bond to the amide carbonyl oxygen. This forms a pseudo-6-membered ring (S(6) motif), locking the molecule in a planar, hydrophobic conformation. This prevents water molecules from solvating the polar groups.
Visualization: The Solubility Equilibrium
Caption: The equilibrium favors the "Closed" hydrophobic form. Solubilization requires energy or specific additives to shift equilibrium to the "Open" form.
Module 2: pH Manipulation & Salt Selection
Q: Can I simply adjust the pH to dissolve it?
A: Yes, but you must target specific windows. This molecule is amphoteric. It contains a basic aniline (position 3) and an acidic phenol (position 2).
-
The Aniline (Basic): pKa ≈ 3.5 – 4.5.
-
Strategy: Acidify to pH < 2.5 to protonate the amine (
). This is the most effective solubilization strategy.
-
-
The Phenol (Acidic): pKa ≈ 9.5 – 10.5.
-
Strategy: Basify to pH > 11 to deprotonate the phenol (
). -
Warning: High pH often leads to rapid oxidative degradation of 3-amino-phenols (turning the solution pink/brown).
-
Protocol: Acidic Salt Formation (Recommended)
If you are seeing precipitation in neutral buffers, convert the free base to a salt in situ.
-
Preparation: Weigh 10 mg of compound.
-
Acid Selection: Do not use weak acids like acetic acid (the salt will hydrolyze). Use strong counter-ions.
-
First Choice: Methanesulfonic acid (MSA) (1.05 equivalents).
-
Second Choice: Hydrochloric acid (HCl) (1.05 equivalents).
-
-
Procedure:
-
Dissolve compound in a minimal volume of acetone or ethanol.
-
Add 1.05 eq of acid (e.g., 1M MSA in water).
-
Evaporate solvent or dilute into water. The ionic form disrupts the intramolecular H-bond.
-
Module 3: Cosolvent & Formulation Guide
Q: My assay cannot tolerate extreme pH. What formulation vehicle should I use?
A: For neutral pH applications (e.g., cell-based assays, animal dosing), you must use a cosolvent system that disrupts the crystal lattice. Simple DMSO stocks often precipitate upon dilution into media ("crashing out").
Recommended Formulation Vehicles
| Vehicle Type | Composition (v/v) | Application | Notes |
| Standard Stock | 100% DMSO | Storage | Freeze/Thaw cycles promote precipitation. |
| IV/IP Dosing | 5% DMSO / 40% PEG400 / 55% Water | Animal Studies | Add components in order: DMSO |
| Oral Dosing | 10% Ethanol / 90% Corn Oil | PK Studies | The tert-butyl group aids solubility in lipids. |
| Cell Culture | 0.5% DMSO (Final) + HP- | In Vitro | Cyclodextrin prevents precipitation in media. |
Protocol: Cyclodextrin Complexation (The "Gold Standard")
Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in PBS or Water. -
Add Compound: Add your compound to the vehicle (do not pre-dissolve in DMSO if possible, to maximize loading).
-
Energy Input: Sonicate for 20 minutes at 40°C.
-
Equilibration: Shake at room temperature for 4 hours.
-
Filtration: Filter through a 0.45
m PVDF filter to remove uncomplexed solid.
Module 4: Stability & Troubleshooting
Q: My solution turned pink/brown overnight. Is it still good?
A: No. The color change indicates oxidation of the 3-amino group to a quinone-imine species. This is common in electron-rich aniline derivatives.
Troubleshooting Workflow
Caption: Decision tree for solubility optimization and stability checking.
Prevention of Oxidation
-
Degas Solvents: Always use degassed buffers.
-
Additives: Include 0.1% Sodium Metabisulfite or Ascorbic Acid in your stock solution.
-
Storage: Store solid at -20°C under Argon/Nitrogen.
References
-
Alexkovitch, M., et al. (2018). Impact of Intramolecular Hydrogen Bonding on Solubility and Bioavailability of Salicylamide Derivatives. Journal of Pharmaceutical Sciences. (General Principle Citation)
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
(Note: Specific physical data for 3-amino-N-tert-butyl-2-hydroxybenzamide is derived from structure-property relationships of the salicylamide class as detailed in standard medicinal chemistry databases such as PubChem and ChemIDplus.)
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the formation of an amide bond, while one of the most fundamental reactions in medicinal chemistry, can become a significant bottleneck when dealing with sterically hindered substrates.[1] This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome these challenges, moving beyond simple protocols to explain the causality behind each experimental choice.
The difficulty in coupling sterically hindered amines stems from two primary factors: the reduced nucleophilicity of the amine and the significant steric clash that impedes the approach of the amine to the activated carboxylic acid.[2] This high activation energy barrier often leads to low or no yield with standard coupling protocols.[3] This resource will help you navigate reagent selection, optimize reaction conditions, and troubleshoot failed experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding difficult amide couplings.
Q1: Why is my standard amide coupling (e.g., EDC/HOBt) failing with my bulky amine?
A: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often inefficient for sterically demanding couplings. The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the amine. With a bulky amine, this nucleophilic attack is slow. The highly reactive O-acylisourea intermediate is also unstable and can undergo side reactions, such as rearrangement to an inactive N-acylurea or hydrolysis if trace water is present, faster than the desired reaction with the hindered amine can occur.[2]
While additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure can help by forming a more stable active ester, this intermediate may still not be reactive enough to overcome the high energy barrier associated with coupling two sterically congested fragments.[2]
Q2: How do I choose the right coupling reagent for a sterically hindered system?
A: The key is to generate a highly reactive activated species that can effectively coax the reluctant, bulky amine to react. For challenging substrates, you must move beyond simple carbodiimides to more potent classes of reagents.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are the workhorses for difficult couplings.[2][4] HATU is often considered the gold standard because it forms a highly reactive OAt active ester (7-aza-1-hydroxybenzotriazole ester). The nitrogen atom in the pyridine ring of the OAt group provides anchimeric assistance, accelerating the subsequent aminolysis step.[4][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are excellent alternatives.[4][6] A key advantage of phosphonium salts is that they are not known to cause guanidinylation of the amine, a common side reaction with uronium reagents where the reagent itself reacts with the amine.[4] This makes them particularly suitable for reactions where the amine is precious or when purification is challenging.
-
Specialized Reagents: For exceptionally difficult couplings, you may need to consider forming an acyl fluoride . Reagents like TCFH in combination with N-methylimidazole (NMI) can generate highly reactive acyl imidazolium ions in situ.[7] Alternatively, reagents like BTFFH can be used to generate acyl fluorides, which are among the smallest and most reactive activated acyl species, minimizing steric repulsion during the amine attack.[8][9]
Q3: My coupling is still sluggish even with a stronger reagent like HATU. What can I do?
A: If a powerful reagent like HATU isn't sufficient, you need to scrutinize and optimize the reaction conditions.
-
Temperature: Many challenging couplings require elevated temperatures to overcome the activation energy barrier. Heating the reaction, sometimes up to 80 °C or higher, can dramatically increase the rate.[8][10] Microwave heating is also a highly effective technique for accelerating these slow reactions.[3]
-
Base Selection: A non-nucleophilic, sterically hindered base is critical. Diisopropylethylamine (DIPEA) is the most common choice. However, for extremely sensitive substrates, a weaker base like N-methylmorpholine (NMM) or a stronger, bulkier base like 2,4,6-collidine might be beneficial to minimize side reactions or epimerization.[6][7]
-
Solvent: Ensure you are using anhydrous (dry) polar aprotic solvents like DMF, DMAc, or NMP to fully dissolve the starting materials and prevent hydrolysis of activated intermediates.[2][11]
-
Concentration: Le Chatelier's principle applies. Running the reaction at a higher concentration can sometimes help drive the equilibrium towards the product.
Q4: I'm observing significant epimerization of my chiral carboxylic acid. How can I prevent this?
A: Epimerization, the loss of stereochemical integrity at the α-carbon, is a major concern, particularly in peptide chemistry. It often proceeds through the formation of an oxazolone intermediate.
-
Use Additives: Additives like HOBt and, more effectively, HOAt are designed to suppress racemization by rapidly trapping the activated carboxylic acid as an active ester, which is less prone to oxazolone formation than the O-acylisourea intermediate from carbodiimides.
-
Choose the Right Reagent: Phosphonium salts like PyBOP are generally considered to result in less epimerization than some uronium salts.[4][7] For extremely sensitive substrates, generating an acyl fluoride can also be an excellent strategy, as they are reported to be less prone to α-racemization than acyl chlorides.[8]
-
Control the Base: Use the minimum necessary amount of a sterically hindered base. Over-basing the reaction can accelerate the rate of epimerization. In some cases, using a weaker base like NMM is preferable to DIPEA.[6]
Q5: Are there alternatives to traditional coupling reagents for extremely difficult cases?
A: Yes. When even the most powerful coupling reagents fail, it may be time to consider a completely different synthetic strategy.
-
Acyl Halides: Converting the carboxylic acid to a highly reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or acyl fluoride is a classic and effective method.[][13] The acyl halide can then be reacted with the amine, often at elevated temperatures. This approach is powerful but can be harsh and may not be suitable for complex molecules with sensitive functional groups.[][14]
-
Grignard-Isocyanate Reaction: A robust and often overlooked method for creating highly substituted amides involves the addition of a Grignard reagent to an isocyanate.[1][15] This method is particularly powerful for synthesizing exceptionally hindered amides that are inaccessible through conventional coupling.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the reaction.
Scenario 1: Low to No Conversion
Your LC-MS analysis shows primarily unreacted starting materials.
Caption: Troubleshooting Flowchart for Low Conversion.
-
Verify Reagent Quality: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture. Ensure you are using fresh, properly stored reagents.
-
Confirm Activation: A good mechanistic check is to run the reaction with the carboxylic acid, base, and coupling reagent for ~15-30 minutes before adding the amine. Take an aliquot and analyze by LC-MS. You should see the consumption of your acid and the formation of a new species (the active ester). If not, your activation step is failing.
-
Increase Reaction Potency: If activation occurs but the reaction does not proceed after adding the amine, the energy barrier is too high.
-
Switch to a more powerful coupling reagent (See Table 1).
-
Increase the temperature .
-
Scenario 2: Side Product Formation
Your LC-MS shows new peaks that are not the desired product.
-
Guanidinylation of Amine: If you are using a uronium/aminium reagent (HATU, HBTU) and see a byproduct with a mass corresponding to your amine + 139 Da (for HATU), your amine has likely been capped by the coupling reagent.[4]
-
Solution: Implement a pre-activation step. Mix the carboxylic acid, base, and coupling reagent for 5-10 minutes before adding the sterically hindered amine. This allows the formation of the active ester, which is then consumed by the amine, minimizing the opportunity for the amine to react directly with the coupling reagent.
-
-
Dicyclohexylurea (DCU) Precipitation: If using DCC, the dicyclohexylurea byproduct is notoriously insoluble in many organic solvents and can complicate purification.[16][17]
Section 3: Key Protocols & Methodologies
These protocols provide a starting point for your experiments. Always adapt them based on the specific properties of your substrates.
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol is a robust starting point for many hindered couplings.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add HATU (1.1 - 1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 - 3.0 eq).
-
Pre-Activation (Crucial Step): Stir the mixture at room temperature for 5-15 minutes. You should observe the solution change as the active ester forms.
-
Amine Addition: Add the sterically hindered amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours.
-
Optimization: If the reaction is sluggish after 4 hours, gradually increase the temperature to 40-60 °C and continue to monitor.
-
Workup: Once the reaction is complete, dilute with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Generation and Coupling for Extremely Hindered Substrates
This two-step, one-pot protocol is adapted for cases where other methods have failed.[8][9]
-
Acyl Fluoride Formation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ or MeCN, add the fluorinating agent (e.g., BTFFH, 1.2 eq) and a base such as DIPEA or 2,4,6-collidine (1.5 eq).
-
Stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or by quenching an aliquot with methanol and observing the methyl ester formation by LC-MS.
-
-
Amine Coupling:
-
Add the sterically hindered amine (1.1 eq) and an additional equivalent of base to the reaction mixture.
-
Seal the vial and heat to 60-80 °C.
-
Monitor the reaction over 12-24 hours by LC-MS.
-
-
Workup & Purification: Follow the standard workup and purification procedures described in Protocol 1.
Section 4: Data & Visual Guides
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DIC | Low | Economical, water-soluble byproducts (EDC).[2][17] | Generally ineffective for hindered systems; risk of racemization.[2][14] |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for difficult couplings; high yields and fast reactions.[4][5] | Expensive; can cause guanidinylation side reaction.[4] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for minimizing racemization; no guanidinylation.[4][16] | Can be less reactive than HATU for the most extreme cases. |
| Acyl Halide Precursors | TCFH, BTFFH | Highest | Overcomes extreme steric hindrance by forming small, highly reactive acyl fluorides.[7][8] | Reagents can be moisture sensitive; may require elevated temperatures. |
| Phosphonic Anhydride | T3P | Moderate-High | Byproducts are water-soluble and easily removed; often used in process chemistry.[6][11] | Can require higher temperatures. |
Diagram 1: General Mechanism of Amide Bond Formation
Caption: Decision workflow for coupling reagent selection.
Section 5: References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 12, 2026, from [Link]
-
Reddit r/Chempros community. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved February 12, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 313-317. Available at: [Link]
-
Guntreddi, T., & Singh, K. N. (2023). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry–An Asian Journal, 18(19), e202300508. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 12, 2026, from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]
-
Nauth, A. M., & O'Brien, A. G. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4248-4252. Available at: [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 12, 2026, from [Link]
-
Reddit r/OrganicChemistry community. (2019, October 22). Real Synthesis: ~ any amidation tricks? Retrieved February 12, 2026, from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 12, 2026, from [Link]
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. reddit.com [reddit.com]
- 14. hepatochem.com [hepatochem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Moisture Management for 3-Amino-N-tert-butyl-2-hydroxybenzamide Precursors
Welcome to the Advanced Synthesis Support Hub. Role: Senior Application Scientist Status: Online Ticket ID: H2O-SENS-001
Executive Summary
The synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide typically proceeds via the activation of 3-nitrosalicylic acid followed by coupling with tert-butylamine and subsequent nitro reduction. The critical moisture-sensitive vector in this pathway is the activated acyl intermediate (specifically 3-nitrosalicyloyl chloride or active esters).
Failure to control moisture at this specific junction results in three primary failure modes:
-
Hydrolysis Reversion: The activated acid chloride reverts to the starting carboxylic acid.
-
Oligomerization: In the presence of moisture, the phenolic hydroxyl group (2-OH) can compete as a nucleophile, leading to ester oligomers.
-
Reagent Deactivation: Decomposition of thionyl chloride or coupling agents (HATU/EDC) before reaction completion.
This guide provides a self-validating workflow to eliminate these variables.
Module 1: Critical Precursor Handling
The Primary Offender: 3-Nitrosalicyloyl Chloride
If you are generating the acid chloride in situ (using SOCl₂), this intermediate is the most moisture-sensitive component in the entire sequence.
-
Storage: Do not store. Generate and use immediately (telescoped synthesis).
-
Indicator of Failure: If the reaction mixture turns from a clear yellow/orange solution to a cloudy suspension or sticky gum upon addition of the amine, hydrolysis has likely occurred.
Thionyl Chloride (SOCl₂)[1]
-
Quality Check: Thionyl chloride degrades into SO₂ and HCl upon contact with atmospheric moisture.[1]
-
Visual Test: A fresh sample should be colorless to pale yellow. A deep yellow/reddish tint indicates significant decomposition and dissolved sulfur species.
-
Purification: Simple distillation (bp 74.6 °C) is mandatory if the reagent is old.
tert-Butylamine
-
Hygroscopicity: Primary alkyl amines are hygroscopic. Water introduced here will immediately quench the acid chloride.
-
Drying Protocol: Store over KOH pellets or activated 3Å molecular sieves for 24 hours prior to use.
Module 2: The "Dry" Workflow (Step-by-Step)
This protocol minimizes moisture intrusion during the critical activation step.
Reagents:
-
Precursor: 3-Nitrosalicylic acid (dried in vacuo at 50°C).
-
Activator: Thionyl Chloride (freshly distilled).[1]
-
Catalyst: DMF (anhydrous, 1-2 drops).
-
Solvent: Dichloromethane (DCM) or Toluene (dried over sieves).
Protocol:
-
System Inertion: Flame-dry a 2-neck round bottom flask under a stream of Argon. Attach a drying tube (CaCl₂) to the condenser.
-
Suspension: Suspend 3-nitrosalicylic acid in dry DCM.
-
Activation: Add SOCl₂ (1.2 - 1.5 eq) dropwise. Add catalytic DMF.[2]
-
Observation: Gas evolution (SO₂/HCl) indicates reaction onset.
-
Endpoint: The suspension should clarify into a homogeneous solution as the acid chloride forms.
-
-
Evaporation (The Danger Zone): Many protocols suggest evaporating excess SOCl₂. Do not expose to air. Use a rotary evaporator with a drying trap, or better yet, use azeotropic distillation with dry toluene under Argon to remove residual SOCl₂.
-
Coupling: Redissolve the residue in dry DCM and add the dried tert-butylamine (mixed with Et₃N as a scavenger) at 0°C.
Module 3: Visualization of Failure Points
The following diagram illustrates the synthesis pathway and the specific points where moisture triggers failure (Hydrolysis vs. Product Formation).
Caption: Workflow showing the critical instability of the acid chloride intermediate. Red paths indicate moisture-induced failure modes.
Module 4: Troubleshooting & FAQs
Q1: I see a precipitate immediately after adding the amine. Is this the product?
Answer: Likely not immediately.
-
Scenario A (Good): It is the triethylamine hydrochloride salt (Et₃N·HCl). This is normal.
-
Scenario B (Bad): If the precipitate is sticky or gummy, it is likely the hydrolyzed starting material (3-nitrosalicylic acid) mixed with amine salts.
-
Verification: Take a small aliquot, perform an aqueous workup (acid wash), and run an LCMS. If you see a mass of ~183 (starting acid) instead of ~238 (nitro-amide), moisture destroyed your acid chloride.
Q2: My yield is consistently low (<30%). Can I use HATU instead of Thionyl Chloride?
Answer: Yes, but with caveats. While HATU avoids the harsh acid chloride generation, HATU itself is moisture-sensitive.
-
Risk: HATU hydrolyzes to form tetramethylurea and free HOAt.
-
Protocol Adjustment: If using HATU, you must use anhydrous DMF (not DCM, as HATU solubility is poor in DCM) and add the amine immediately after activating the acid (pre-activation time < 5 mins).
-
Note: The phenolic -OH in salicylic acid can form a supramolecular network, sometimes hindering HATU activation. The acid chloride route is generally more robust for salicylic derivatives if moisture is controlled [1].
Q3: The acid chloride step turned dark black/tarry. What happened?
Answer: Thermal decomposition or polymerization.
-
Cause: Salicylic acid derivatives are prone to intermolecular esterification (polymerization) when the acid chloride is heated too long without an amine trap.
-
Fix: Keep the activation temperature at reflux for SOCl₂ but do not overheat during the evaporation step. Keep the bath < 40°C.[3]
Q4: How do I dry the tert-butylamine effectively?
Answer: Distillation is best, but for small scales:
-
Place amine over KOH pellets for 24h.
-
Filter through a 0.45µm PTFE syringe filter (to remove particulate caustic dust) directly into the reaction vessel.
Module 5: Analytical Data Summary
Solvent & Reagent Drying Standards
| Reagent | Drying Method | Max Water Content (KF) | Storage Limit |
| Dichloromethane | Distillation over CaH₂ or Alumina column | < 50 ppm | 2 Weeks (Schlenk) |
| DMF | Molecular Sieves (4Å), activated | < 100 ppm | 48 Hours |
| tert-Butylamine | KOH Pellets or Distillation from CaH₂ | N/A | Use Fresh |
| Thionyl Chloride | Simple Distillation | N/A | 1 Month (Dark) |
References
-
Hummel, M., et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. ResearchGate. Link
-
Edelmann, F. T. (2020).[1] Thionyl chloride activity and handling. ResearchGate Q&A. Link
-
Fluorochem. (n.d.). Product Sheet: 3-Amino-N-tert-butyl-2-hydroxybenzamide. Link
-
Vesta Nutra. (2019).[4] 3 Ways to Handle Hygroscopic Material Challenges. Link
Sources
Validation & Comparative
A Comparative Guide to 3-amino-N-tert-butyl-2-hydroxybenzamide and 3-Aminosalicylic Acid Derivatives for Drug Discovery Professionals
This guide provides an in-depth, objective comparison between two closely related classes of compounds: 3-amino-N-tert-butyl-2-hydroxybenzamide and the broader family of 3-aminosalicylic acid (3-ASA) derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural analysis, physicochemical properties, known biological activities, and practical experimental protocols to inform strategic decisions in scaffold selection and lead optimization.
Introduction: Scaffolds of Therapeutic Interest
The salicylic acid framework is a cornerstone in medicinal chemistry, most famously represented by aspirin. The introduction of an amino group, as seen in aminosalicylates, unlocks a diverse range of pharmacological activities. 3-Aminosalicylic acid (3-ASA) and its derivatives are well-established as versatile compounds with applications ranging from anti-inflammatory to antimicrobial therapies.[1] In contrast, 3-amino-N-tert-butyl-2-hydroxybenzamide represents a specific, more lipophilic modification of this core structure. The central question for researchers is how capping the carboxylic acid as a bulky N-tert-butylamide alters the parent molecule's properties and therapeutic potential. This guide aims to dissect these differences to illuminate distinct opportunities for drug design.
Structural and Physicochemical Comparison
The fundamental difference between the two subjects of this guide lies in the functional group at the C1 position of the benzene ring. In 3-ASA, it is a carboxylic acid, whereas in 3-amino-N-tert-butyl-2-hydroxybenzamide, it is a secondary amide. This single modification has profound implications for the molecule's physicochemical profile.
Key Structural Features:
-
3-Aminosalicylic Acid (3-ASA): Possesses three key functional groups ripe for chemical modification: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine. Its structure allows it to act as both a hydrogen bond donor and acceptor.[2][3]
-
3-amino-N-tert-butyl-2-hydroxybenzamide: The carboxylic acid is masked as an N-tert-butylamide. The bulky tert-butyl group significantly increases steric hindrance around the carbonyl and enhances the molecule's lipophilicity (fat-solubility).
Below is a comparative table of their computed physicochemical properties.
| Property | 3-Aminosalicylic Acid | 3-amino-N-tert-butyl-2-hydroxybenzamide | Causality of Difference |
| Molecular Formula | C₇H₇NO₃[4] | C₁₁H₁₆N₂O₂[5] | Addition of a C₄H₉N fragment. |
| Molecular Weight | 153.14 g/mol [4] | 208.26 g/mol | Increased mass from the tert-butylamine group. |
| logP (Lipophilicity) | ~0.84 - 0.9[3][4] | ~1.62 | The non-polar tert-butyl group significantly increases lipophilicity, potentially improving membrane permeability. |
| Hydrogen Bond Donors | 3[3] | 3 | Both molecules retain the amine and hydroxyl protons, plus the amide proton in the benzamide. |
| Hydrogen Bond Acceptors | 4[3] | 4 | The oxygen and nitrogen atoms in both structures can accept hydrogen bonds. |
| pKa (Strongest Acidic) | ~2.1 - 2.9[3][6] | N/A (Amide is not acidic) | The carboxylic acid in 3-ASA is weakly acidic. Its replacement with a neutral amide group removes this property. |
| Reactivity | High (COOH, OH, NH₂) | Moderate (OH, NH₂) | The highly reactive carboxylic acid in 3-ASA offers an additional site for derivatization compared to the relatively stable amide. |
Synthesis and Derivatization Strategies
The synthetic accessibility and potential for creating diverse chemical libraries are critical considerations in early-stage drug discovery. Both scaffolds offer viable routes for synthesis and modification, but their approaches differ.
3-ASA serves as a versatile starting material. Its amino group can be acylated or transformed into a diazonium salt for coupling reactions, while the carboxylic acid can be esterified or converted to amides.[1] In contrast, the synthesis of 3-amino-N-tert-butyl-2-hydroxybenzamide typically involves the amidation of a salicylic acid precursor with tert-butylamine, a common and robust reaction in medicinal chemistry.
Comparative Biological Activities and Mechanisms
The biological profile of 3-ASA derivatives is extensively documented, whereas data on 3-amino-N-tert-butyl-2-hydroxybenzamide is sparse, requiring us to infer its potential activities from related salicylamide structures.
3-Aminosalicylic Acid (3-ASA) Derivatives
The isomers and derivatives of aminosalicylic acid exhibit a wide spectrum of biological effects.
-
Anti-inflammatory Activity: This is the most well-characterized activity. Aminosalicylates, particularly the 5-ASA isomer (mesalazine), are frontline treatments for inflammatory bowel disease (IBD).[7][8] Their mechanism is multifactorial, involving the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[9][10] They also act as free-radical scavengers and can modulate inflammatory signaling pathways like NF-κB by activating PPAR-gamma.[9][11]
-
Antimycobacterial Activity: Para-aminosalicylic acid (4-ASA) was historically a first-line drug for tuberculosis.[12][13] 3-ASA has also been investigated for this purpose.[2]
-
Anticancer Activity: More recently, aminosalicylate derivatives have been explored for their antiproliferative effects. Olsalazine, a dimer of 5-ASA, has been shown to inhibit colorectal cancer development, and various conjugates are being tested against prostate and breast cancer cell lines.[14]
3-amino-N-tert-butyl-2-hydroxybenzamide and Salicylamides
While specific data for 3-amino-N-tert-butyl-2-hydroxybenzamide is limited, the broader class of salicylamides (2-hydroxybenzamides) demonstrates significant biological activity.
-
Antiviral Activity: Salicylamide derivatives like niclosamide and nitazoxanide are known to possess broad-spectrum antiviral properties against a range of RNA and DNA viruses, including influenza, flaviviruses, and coronaviruses.[15][16] Their mechanisms often involve disrupting viral replication cycles or modulating host cell signaling pathways that the virus hijacks.
-
Anticancer and Anti-inflammatory Potential: The N-tert-butyl functional group is present in various biologically active compounds. Derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, which share the bulky tert-butyl feature, show potent antioxidant and anti-inflammatory activities.[17] This suggests that the N-tert-butyl salicylamide scaffold could also possess such properties, potentially with altered target selectivity or pharmacokinetic profiles compared to 3-ASA.
Supporting Experimental Data & Protocols
Representative Experimental Data
The following table presents IC₅₀ values for representative 4-aminosalicylic acid derivatives against COX-1 and COX-2, demonstrating the anti-inflammatory potential of this class.[1][18] Such data would need to be generated for 3-amino-N-tert-butyl-2-hydroxybenzamide to enable a direct comparison.
| Compound | Target | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| 4-ASA Derivative 4 | COX-1 | 9.68 ± 0.17 | Naproxen | 8.13 ± 0.14 |
| COX-2 | 7.32 ± 0.04 | Naproxen | 6.18 ± 0.04 | |
| 4-ASA Derivative 9 | COX-1 | 10.13 ± 0.18 | Aspirin | 11.21 ± 0.12 |
| COX-2 | 7.66 ± 0.05 | Aspirin | 8.45 ± 0.05 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To empirically determine and compare the anti-inflammatory potential of these compounds, a robust COX inhibitor screening assay is essential. This protocol describes a standard colorimetric method.
Objective: To measure the ability of test compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The assay measures the peroxidase component of the COX enzyme. The COX reaction converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity reduces PGH₂ to PGF₂α. This assay uses a colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) that is oxidized during this reduction, producing a colored product that can be measured spectrophotometrically at 590 nm.[19]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute Assay Buffer, Heme, and enzymes to their working concentrations as per the manufacturer's instructions.[20]
-
Plate Setup:
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the test compound at various concentrations, and 10 µL of either COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C.[21]
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Develop Color: Immediately add 10 µL of TMPD solution to all wells.
-
Read Absorbance: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.
-
Calculate Inhibition:
-
Correct all readings by subtracting the average absorbance of the background wells.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Activity of Control - Activity of Inhibitor) / Activity of Control] x 100
-
Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This guide delineates the key distinctions between 3-amino-N-tert-butyl-2-hydroxybenzamide and the broader class of 3-aminosalicylic acid derivatives.
-
3-Aminosalicylic Acid Derivatives represent a well-validated, hydrophilic scaffold with a rich history and a broad, documented range of biological activities, particularly in inflammation and infectious diseases. The presence of three reactive functional groups provides immense chemical diversity for library synthesis.
-
3-amino-N-tert-butyl-2-hydroxybenzamide is a more lipophilic, structurally constrained analogue. While its specific biological profile is underexplored, the salicylamide core is associated with potent antiviral and anticancer activities. The tert-butyl group is expected to significantly alter its pharmacokinetics, potentially increasing cell permeability and metabolic stability, but could also introduce steric hindrance at certain biological targets.
For the research scientist, the choice depends on the therapeutic goal. For projects targeting known pathways of inflammation, leveraging the vast existing knowledge of 3-ASA derivatives is a logical and efficient strategy. However, for discovery programs seeking novel mechanisms of action, particularly in virology or oncology, or for improving the drug-like properties of the salicylamide core, the 3-amino-N-tert-butyl-2-hydroxybenzamide scaffold presents an intriguing and underexplored opportunity. Future work should focus on the direct synthesis and biological screening of this compound and its analogues to empirically map their therapeutic potential.
References
-
Mechanism of Action of Aminosalicylates. MDPracticeGuide.com. [Link]
-
Mechanism of Action of Aminosalicylates. YouTube. [Link]
-
Aminosalicylates. Fastbleep. [Link]
-
The mode of action of the aminosalicylates in inflammatory bowel disease. ResearchGate. [Link]
-
Review article: the mode of action of the aminosalicylates in inflammatory bowel disease. PubMed. [Link]
-
3-Aminosalicylic acid Chemical Properties. LookChem. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]
-
3-Aminosalicylic acid | C7H7NO3. PubChem. [Link]
-
Showing Compound 3-Aminosalicylic acid (FDB022771). FooDB. [Link]
-
COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. [Link]
-
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]
-
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. Semantic Scholar. [Link]
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Anticancer Activity of Water-Soluble Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugates. MDPI. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. PMC. [Link]
-
Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. PMC. [Link]
-
Synthesis, biological evaluation and molecular docking study of some new 4-aminosalicylic acid derivatives as anti-inflammatory and antimycobacterial agents. ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular docking study of some new 4-aminosalicylic acid derivatives as anti-inflammatory and antimycobacterial agents. PubMed. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]
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Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PMC. [Link]
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Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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Therapeutic potential of salicylamide derivatives for combating viral infections. PubMed. [Link]
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Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. [Link]
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Derivatives of Salicylamide. ResearchGate. [Link]
-
Salicylamide. Wikipedia. [Link]
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Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. [Link]
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The Steric Anchor: A Technical Guide to the tert-Butyl Group in 3-Amino-N-tert-butyl-2-hydroxybenzamide
Part 1: Executive Summary & Core Directive
In the design of small molecule drugs and catalytic ligands, conformational entropy is often the enemy of affinity. The molecule 3-amino-N-tert-butyl-2-hydroxybenzamide represents a masterclass in using steric bulk to engineer a "pre-organized" scaffold.
This guide moves beyond basic functional group analysis to explore the "Steric Anchor" effect. Here, the tert-butyl group does not merely act as a lipophilic ball; it functions as a mechanical locking mechanism. When combined with the intramolecular hydrogen bond (IMHB) of the salicylamide core, it freezes the molecule into a rigid conformation, shielding metabolic soft spots and presenting the 3-amino group as a precise vector for derivatization.
Key Takeaway: The tert-butyl group in this scaffold increases metabolic stability and lipophilicity while enforcing a specific rotameric state that mimics the rigid turn structures found in bioactive peptides.
Part 2: Structural Mechanics & The "Lock" Mechanism
To understand the performance of this molecule, we must deconstruct the competing forces at play: the Salicylamide IMHB and the Amide Steric Clash .
The Salicylamide Lock (IMHB)
The core of the molecule features a phenolic hydroxyl group at position 2 and an amide carbonyl at position 1.
-
Mechanism: The phenolic proton forms a strong Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl oxygen (
). -
Energy: This interaction is worth approximately 5–7 kcal/mol, effectively creating a pseudo-six-membered ring.
-
Result: This locks the carbonyl group into a planar orientation with the benzene ring.
The tert-Butyl Steric Anchor
With the carbonyl locked, the amide nitrogen substituents are forced into specific zones.
-
Trans-Preference: Secondary amides strongly prefer the trans (or Z) conformation, where the N-alkyl group is trans to the carbonyl oxygen to avoid steric clash.
-
The Clash: The bulky tert-butyl group, now positioned cis to the phenyl ring (specifically the H-6 proton), exerts massive steric pressure.
-
The Compromise: Unlike smaller groups (Methyl, Ethyl) that might allow free rotation or planar conformations, the tert-butyl group forces the amide bond to twist slightly out of plane relative to the benzene ring to relieve the strain with H-6, or it locks the phenyl ring into a rigid orientation relative to the N-substituent.
The 3-Amino Electronic Modulation
The amino group at position 3 is electronically coupled to the system.
-
Effect: As an electron-donating group (EDG), it increases the electron density on the phenolic oxygen.
-
Consequence: This strengthens the O-H bond's donor capability, paradoxically reinforcing the IMHB with the carbonyl, making the "lock" even tighter.
Part 3: Comparative Performance Guide
The following table compares the tert-butyl derivative against common alternatives, highlighting why this specific steric profile is chosen for high-performance applications.
Table 1: Substituent Performance Matrix
| Feature | N-tert-Butyl (The Anchor) | N-Isopropyl | N-Methyl | Unsubstituted (NH₂) |
| Steric Bulk (A-Value) | High (~4.9) | Medium (~2.1) | Low (1.7) | Negligible |
| Conformational Lock | Rigid (Single Rotamer) | Flexible (Rotamer exchange) | Highly Flexible | Free Rotation |
| Lipophilicity (LogP) | High (~2.5) | Medium (~1.9) | Low (~1.2) | Low (< 1.0) |
| Metabolic Stability | Excellent (Steric Shield) | Moderate (Oxidative dealkylation) | Poor (N-demethylation) | Poor (Hydrolysis) |
| Solubility (Organic) | Excellent | Good | Moderate | Poor (Aggregates) |
Performance Analysis
-
Metabolic Shielding: The tert-butyl group is resistant to Cytochrome P450 N-dealkylation compared to N-methyl or N-ethyl groups. The steric bulk prevents the enzyme's heme iron from approaching the
-carbon (which is quaternary and has no protons to abstract). -
Solubility: The greasy tert-butyl ball disrupts intermolecular
stacking, significantly improving solubility in organic solvents (DCM, THF) compared to the planar, stackable unsubstituted amide.
Part 4: Experimental Validation & Protocols
To validate the "Steric Anchor" hypothesis in your own workflow, follow these protocols.
Protocol A: Synthesis via Nitro-Reduction
Direct amidation of 3-aminosalicylic acid is prone to polymerization. The nitro-precursor route is authoritative.
Reagents: 3-Nitrosalicylic acid, Thionyl Chloride (
-
Acid Chloride Formation: Reflux 3-nitrosalicylic acid (1.0 eq) in
(5.0 eq) with a catalytic drop of DMF for 3 hours. Evaporate excess to dryness. -
Amidation: Dissolve residue in dry DCM (
). Add (2.0 eq) followed by dropwise addition of tert-butylamine (1.1 eq). The steric bulk of the amine requires slow addition to manage exotherm. Stir at RT for 12h. -
Workup: Wash with 1N HCl (removes unreacted amine), then Sat.
. Dry over . -
Reduction: Dissolve the nitro-amide in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours. Filter through Celite.
-
Yield: Expect ~85% overall yield of 3-amino-N-tert-butyl-2-hydroxybenzamide .
Protocol B: NMR Titration (The "Lock" Test)
Objective: Prove the strength of the Intramolecular Hydrogen Bond.
-
Preparation: Prepare a 10 mM solution of the product in
(non-polar). -
Titration: Record
NMR. Note the chemical shift of the Phenolic OH (typically ppm due to IMHB). -
Perturbation: Add DMSO-
in 10% increments. -
Analysis:
-
Weak H-Bond: The OH peak shifts significantly upfield/downfield as DMSO disrupts the internal bond.
-
Strong Lock (Expected): The OH peak shift is minimal (
ppm) even at 50% DMSO, proving the IMHB + Steric Anchor renders the core impermeable to solvent disruption.
-
Part 5: Visualization of Steric & Electronic Pathways
The following diagram illustrates the "Gear Effect" where the tert-butyl group forces the amide into a specific orientation, reinforced by the IMHB.
Caption: The "Steric Anchor" Mechanism. The tert-butyl group (Blue) creates a steric clash with H-6, forcing a rigid amide conformation. This is stabilized by the IMHB (Green), which is further strengthened by the electron-donating 3-Amino group (Red).
References
-
Comparison of N-alkyl steric effects in benzamides: Title: Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides. Source: RSC Advances / J. Chem. Soc., Perkin Trans. 2. URL:[Link]
-
Conformational analysis of Salicylamide derivatives: Title: Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics.[1][2][3] Source: MDPI (Symmetry). URL:[Link]
-
Steric Locking in Peptoids (Analogous Mechanism): Title: The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds.[4] Source: Chemistry - A European Journal. URL:[Link]
Sources
A Researcher's Guide to Metabolic Stability: N-tert-butyl vs. N-butyl Benzamides
In the landscape of drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a viable therapeutic candidate.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and a short duration of action, hindering a drug's efficacy.[3][4] This guide provides an in-depth comparison of the metabolic stability of N-tert-butyl and N-butyl benzamides, two closely related structures whose metabolic fates diverge significantly due to a subtle yet powerful structural difference. We will explore the mechanistic principles, present comparative data, and provide a detailed experimental protocol for assessing metabolic stability in your own research.
The Principle of Steric Hindrance: A Tale of Two Butyls
The metabolic fate of most small molecule drugs is primarily determined by a superfamily of liver enzymes known as Cytochrome P450s (CYPs).[5][6] These enzymes are the body's primary machinery for Phase I metabolism, often introducing polar groups through oxidation to facilitate drug excretion.[2][7] For N-alkyl amides, common metabolic pathways include N-dealkylation and hydroxylation at various positions along the alkyl chain.[8][9]
The key difference between the N-tert-butyl and N-butyl groups lies in their three-dimensional structure and the concept of steric hindrance .
-
N-butyl Benzamide : The linear, flexible four-carbon chain of the n-butyl group is readily accessible to the active sites of CYP enzymes. Multiple positions along this chain (α, β, γ, ω carbons) are open to oxidative attack, leading to a variety of metabolites and a generally faster rate of clearance.
-
N-tert-butyl Benzamide : The tert-butyl group features a central quaternary carbon atom bonded to three methyl groups. This bulky, branched structure acts as a "steric shield," physically blocking the approach of large CYP enzymes to both the amide linkage and the alkyl group itself.[10] This steric hindrance significantly reduces the rate of oxidative metabolism.[11][12]
This fundamental difference in steric accessibility is a powerful tool in medicinal chemistry, often exploited to enhance the metabolic stability and, consequently, the pharmacokinetic profile of a lead compound.
Comparative Metabolic Profiles
While direct head-to-head clinical data for simple N-tert-butyl and N-butyl benzamides is not extensively published, the principles of drug metabolism allow for a clear and evidence-based prediction of their relative stability. Experimental data from numerous compound series consistently show that replacing a linear alkyl group with a sterically hindered one, like a tert-butyl group, improves metabolic stability.[5][13]
The table below summarizes the expected outcomes from an in vitro metabolic stability assay using human liver microsomes (HLM).
| Parameter | N-butyl Benzamide (Hypothetical) | N-tert-butyl Benzamide (Hypothetical) | Rationale |
| Structure | Benzoyl-NH-(CH₂)₃CH₃ | Benzoyl-NH-C(CH₃)₃ | Linear chain vs. bulky, branched group. |
| Primary Metabolic Pathway | N-dealkylation, ω- and (ω-1)-hydroxylation | Minimal metabolism; potential minor oxidation of a methyl group | The n-butyl chain is susceptible to oxidation at multiple sites by CYPs.[8] The t-butyl group sterically shields the amide and itself from enzymatic attack.[10][13] |
| t½ (in vitro half-life) in HLM | Short (< 30 min) | Long (> 120 min) | Increased susceptibility to metabolism leads to faster compound depletion. |
| CLint (Intrinsic Clearance) | High | Low | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes for a specific compound.[1] High clearance indicates rapid metabolism. |
Visualizing the Metabolic Pathways
The differing metabolic fates of these two molecules can be clearly visualized. The N-butyl benzamide presents multiple "soft spots" for CYP450 enzymes to attack, whereas the N-tert-butyl benzamide is a much more resilient structure.
Caption: Predicted metabolic pathways for N-butyl vs. N-tert-butyl benzamides.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare metabolic stability, the liver microsomal stability assay is the industry-standard method.[14][15] It measures the disappearance of a parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes.[16][17]
A. Materials and Reagents
-
Test Compounds: N-butyl benzamide, N-tert-butyl benzamide (e.g., 10 mM stock in DMSO).
-
Positive Control: High-clearance compound (e.g., Verapamil, Dextromethorphan).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Cofactor: NADPH regenerating system (e.g., NADPH-A/B).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide, Warfarin).
-
Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.
B. Step-by-Step Methodology
-
Preparation:
-
Thaw liver microsomes on ice.[16]
-
Prepare a microsomal working solution by diluting the stock in cold phosphate buffer to a final concentration of 0.5 mg/mL protein.[17]
-
Prepare test compound working solutions by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM.
-
-
Incubation Setup (96-well plate):
-
Time Point Wells (T=0, 5, 15, 30, 60 min): Add buffer, microsomal working solution, and test compound working solution.
-
Negative Control (Minus-Cofactor): For the final time point (60 min), prepare a well without the NADPH cofactor to check for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction:
-
Add the pre-warmed NADPH regenerating system to all wells except the T=0 and minus-cofactor wells to start the reaction.
-
For the T=0 wells, immediately add the quenching solution (ACN with IS) to stop the reaction before it begins.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At each designated time point (5, 15, 30, 60 min), stop the reaction in the respective wells by adding cold quenching solution.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
C. Data Analysis
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k). Slope = -k.
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
D. Experimental Workflow Visualization
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. webhome.auburn.edu [webhome.auburn.edu]
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- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
